2-Butyl-2-octenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

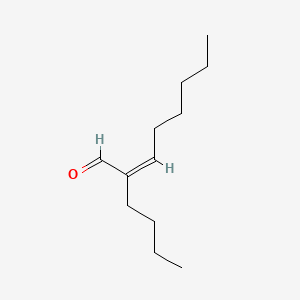

2-Butyl-2-octenal is a chemical compound with the molecular formula C12H22O . It has a green type odor and flavor .

Synthesis Analysis

The synthesis of this compound can be challenging. One potential way to synthesize it is through the Guerbet reaction, which generates 2-alkyl alcohols from shorter alcohol monomers . Commercial synthetic hydrotalcite (HT) has been used in the aldol condensation reaction, which is a part of the Guerbet reaction network .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10- .Chemical Reactions Analysis

The Guerbet reaction is a key process in the chemical reactions involving this compound . This reaction is sensitive and requires careful optimization of reaction conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.3025 . It has a density of 0.8±0.1 g/cm3, a boiling point of 262.7±9.0 °C at 760 mmHg, and a flash point of 81.4±9.9 °C . It has 1 H bond acceptor, 0 H bond donors, and 8 freely rotating bonds .Scientific Research Applications

Chemical Reactions and Products : "2-Butyl-2-octenal" is involved in complex chemical reactions. For example, it is a product in the reaction of E-2-octenal with N2-(carbobenzyloxy)-L-lysine, leading to various compounds like E-2-octenoic acid and 4-butyl-E-2-E-4-E-6-dodecatrien-l-al, among others. These reactions are significant for understanding chemical processes and synthesizing new compounds (Alaiz & Barragán, 1995).

Aroma and Flavor Research : In the study of Longjing tea, "this compound" was identified as a component formed upon aging, impacting the aroma profile of the tea. This finding is crucial for understanding the flavor and aroma changes in tea and other food products over time (Cheng, Huynh-Ba, Blank & Robert, 2008).

Synthesis and Industrial Applications : This compound is used in the synthesis of pheromone components and defensive compounds of Hemiptera. Its simple synthesis methods make it readily available for further research in industrial and agricultural applications (Moreira & Millar, 2005).

Medical Applications : The related compound, 2-octyl cyanoacrylate, has been used in a pilot study for the treatment of gastric fundal varices in humans, showing its potential medical applications and efficacy in specific treatments (Rengstorff & Binmoeller, 2004).

Food Science and Reaction Dynamics : The addition of (E)-2-octenal in Maillard reaction systems significantly affects the formation of various volatiles, which is essential for understanding flavor development in food products (Yong-xi, 2014).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Butyl-2-octenal can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1-Butene", "Octanal", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 1-Butene is reacted with octanal in the presence of sodium borohydride to form 2-Butyl-2-octanol.", "Step 2: The 2-Butyl-2-octanol is then oxidized using sodium hydroxide and methanol to form 2-Butyl-2-octenal.", "Step 3: The 2-Butyl-2-octenal is purified using a series of washes with hydrochloric acid, sodium chloride, and water." ] } | |

CAS No. |

64935-38-2 |

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-2-butyloct-2-enal |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |

InChI Key |

LYGMPIZYNJGJKP-ZRDIBKRKSA-N |

Isomeric SMILES |

CCCCC/C=C(\CCCC)/C=O |

SMILES |

CCCCCC=C(CCCC)C=O |

Canonical SMILES |

CCCCCC=C(CCCC)C=O |

boiling_point |

262.00 to 263.00 °C. @ 760.00 mm Hg (est) |

solubility |

6.5 mg/L @ 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7945220.png)

![(2R)-4-amino-2-[(2-azaniumylacetyl)amino]-4-oxobutanoate](/img/structure/B7945239.png)

![tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7945302.png)